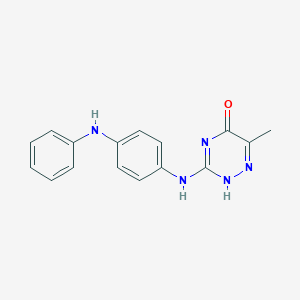
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as SU6668, is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been shown to possess anti-cancer, anti-angiogenic, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that are essential for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties, as well as its ability to enhance the efficacy of chemotherapy and radiotherapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine the optimal dosage and administration.
Future Directions
There are several future directions for research on 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, including the development of more potent and selective inhibitors of receptor tyrosine kinases, the identification of biomarkers for patient selection, and the evaluation of the efficacy of this compound in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
In conclusion, this compound is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. Its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties make it a promising candidate for cancer treatment. However, further research is needed to determine the optimal dosage and administration, as well as to identify biomarkers for patient selection.
Synthesis Methods
The synthesis of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves a multi-step process that includes the reaction of 4-nitroaniline and aniline with cyanogen bromide, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and recrystallization.
Scientific Research Applications
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). This inhibition results in the suppression of tumor growth, angiogenesis, and inflammation.
properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI Key |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)


![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)



![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
